1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride 1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876423
InChI: InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9;/h3-6H,1-2H3;1H
SMILES:
Molecular Formula: C11H11ClN2OS
Molecular Weight: 254.74 g/mol

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride

CAS No.:

Cat. No.: VC15876423

Molecular Formula: C11H11ClN2OS

Molecular Weight: 254.74 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride -

Specification

Molecular Formula C11H11ClN2OS
Molecular Weight 254.74 g/mol
IUPAC Name 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9;/h3-6H,1-2H3;1H
Standard InChI Key AJUNNJOIUMARAW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone hydrochloride, reflects its core structure: a thiazole ring substituted at the 2-position with a pyridin-3-yl group and at the 4-position with a methyl group. The 5-position acetyl group is protonated as a hydrochloride salt, enhancing solubility for experimental handling . Key identifiers include:

PropertyValue
CAS No.39066-99-4
Molecular FormulaC₁₁H₁₁ClN₂OS
Molecular Weight254.74 g/mol
Canonical SMILESCC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C.Cl
InChI KeyAJUNNJOIUMARAW-UHFFFAOYSA-N

The thiazole ring contributes aromatic stability and hydrogen-bonding capacity, while the pyridine moiety introduces basicity and π-stacking potential—features critical for target binding in drug design .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically follows a cyclocondensation strategy, as outlined below:

  • Thiazole Ring Formation:

    • Reactivity of α-haloketones with thiourea derivatives under basic conditions generates the thiazole core. For this compound, 3-(bromoacetyl)pyridine reacts with methyl-substituted thiourea in ethanol at reflux.

    • Key reaction:

      3-(BrCH₂CO)Pyridine + CH₃NHC(S)NH₂ → Thiazole intermediate + HBr\text{3-(BrCH₂CO)Pyridine + CH₃NHC(S)NH₂ → Thiazole intermediate + HBr}
  • Acetylation:

    • The 5-position of the thiazole is acetylated using acetic anhydride or acetyl chloride in the presence of Lewis acids like AlCl₃.

  • Salt Formation:

    • Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability .

Yield optimization requires precise control of temperature, stoichiometry, and purification steps (e.g., recrystallization from ethanol/water mixtures).

Industrial-Scale Considerations

While laboratory-scale synthesis is well-documented, scaling up poses challenges:

  • Exothermic Reactions: Thiazole cyclization releases significant heat, necessitating jacketed reactors for temperature control.

  • Byproduct Management: Bromide ions from α-haloketone precursors may require ion-exchange resins for removal.

  • Purity Standards: HPLC analyses (C18 columns, acetonitrile/water mobile phases) confirm ≥95% purity, as specified by commercial suppliers .

CompoundActivity (MIC, µg/mL)Target Organism
Fluconazole2.0–4.0Candida albicans
Pyridine-thiazole hybrid≤25.0Rhodotorula mucilaginosa
1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one*N/AN/A

*Data inferred from structural analogs .

Future Research Directions

  • Pharmacological Profiling:

    • Systematic screening against fungal, bacterial, and cancer cell lines to identify lead indications.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying the acetyl group to sulfonamides or amines to enhance target affinity .

  • Formulation Development:

    • Nanoencapsulation in liposomes or polymeric nanoparticles to improve bioavailability.

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